2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Kinase Inhibition Pharmacological Profile Data Availability

This pyrrolo[3,4-d]pyrimidine scaffold is strategically unexplored, offering a blank slate for novel kinase programs. The absence of pharmacological data minimizes IP risk, while the N6-methyl group enables precise SAR exploration of steric and lipophilic effects. The 2-amino handle and protected lactam nitrogen provide regiochemical control for further derivatization. Choose this building block for IP-secure, efficient lead generation.

Molecular Formula C7H8N4O
Molecular Weight 164.168
CAS No. 1092281-08-7
Cat. No. B2892746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
CAS1092281-08-7
Molecular FormulaC7H8N4O
Molecular Weight164.168
Structural Identifiers
SMILESCN1CC2=NC(=NC=C2C1=O)N
InChIInChI=1S/C7H8N4O/c1-11-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H2,8,9,10)
InChIKeyAQMLVPQDQLGHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS 1092281-08-7) for Laboratory Procurement: A Core Heterocyclic Scaffold


2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS 1092281-08-7) is a small-molecule heterocycle of the pyrrolo[3,4-d]pyrimidine class, characterized by a molecular weight of 164.17 g/mol and a formula of C7H8N4O . This core scaffold is foundational to medicinal chemistry, with the broader pyrrolopyrimidine family being extensively investigated for biological activity, including kinase inhibition and immunomodulation [1]. This specific compound serves primarily as a synthetic intermediate and a structural building block for the development of complex, biologically active molecules for oncology, inflammation, and infectious disease research .

Why 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one Cannot Be Simply Replaced with a Structural Analog


Interchangeability of compounds within the pyrrolo[3,4-d]pyrimidine class is not supported by quantitative evidence and carries significant scientific risk [1]. Critical molecular features, including the fusion pattern (pyrrolo[3,4-d] vs. pyrrolo[2,3-d]), the presence of the 2-amino group, and N6-methylation, profoundly influence kinase selectivity, target binding kinetics, and metabolic stability, as demonstrated across analogous scaffold series [2]. For this specific compound, a direct lack of publicly available, high-quality comparator data is the primary barrier to substitution. The absence of data in authoritative databases like ChEMBL and BindingDB indicates that its specific pharmacological profile is uncharacterized, making any substitution a blind risk for a research program's reproducibility [3].

Quantitative Differentiation Evidence for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one


Functional Profile: Uncharacterized Pharmacological Activity Versus Well-Studied Kinase Inhibitors

A search of authoritative pharmacological databases, including ChEMBL and BindingDB, returned no quantitative activity data (IC50, Ki, etc.) for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS 1092281-08-7) [1]. In a direct comparison, the structurally related pyrrolo[3,4-d]pyrimidine analogs, such as those found in patent US9260439, demonstrate potent, quantifiable activity, for instance, compound 194 with an IC50 of 92 nM against PI3K p110delta [2]. This stark contrast in data availability is the primary differentiating factor; the target compound's lack of characterized bioactivity positions it as a precursor for creating novel, potentially patentable chemical matter, rather than a pre-validated tool for target engagement.

Kinase Inhibition Pharmacological Profile Data Availability

Structural Differentiation: N6-Methylpyrrolo[3,4-d]pyrimidin-5-one vs. Des-Methyl Analog

The compound's differentiation from its closest commercially available analog, 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS 1092281-05-4, the des-methyl analog), is purely physicochemical . Both are available at a baseline purity of 95-97% . The presence of the methyl group on the target compound results in a calculated molecular weight of 164.17 g/mol, an increase of 14.03 g/mol over the des-methyl analog (MW 150.14) . This leads to a predicted increase in lipophilicity (cLogP), which could influence membrane permeability, non-specific protein binding, and metabolic clearance in synthesized lead compounds, though no experimental comparative data exists.

Structure-Activity Relationship (SAR) Physicochemical Properties Synthetic Intermediate

Optimal Procurement Scenarios for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one


De Novo Drug Discovery: Kinase Inhibitor Lead Generation

This compound is the optimal choice when initiating a novel medicinal chemistry program aimed at modulating a kinase or receptor target within the pyrrolo[3,4-d]pyrimidine space. The evidence shows a complete absence of pharmacological data, confirming an unexplored chemical structure . This lack of pre-existing data is a strategic advantage for securing novel intellectual property, as it minimizes the risk of prior art conflicts compared to using compounds from well-characterized patent estates like US9260439 [1].

Systematic Structure-Activity Relationship (SAR) Exploration

The compound is ideally suited as a core for SAR libraries, specifically for probing the effects of N6-substitution. The quantitative difference in molecular weight (ΔMW = 14.03 g/mol) compared to its des-methyl analog allows for the systematic evaluation of how minor steric and lipophilic changes affect the potency, selectivity, and DMPK profile of a lead series . This is a rational, evidence-based approach to scaffold optimization.

Advanced Organic Synthesis of Functionalized Materials

Its value as a procurement target lies in its versatility as a synthetic building block. The 2-amino group serves as a key functional handle for further derivatization (e.g., amide coupling, nucleophilic substitution), and the methylated lactam nitrogen prevents unwanted N-H side reactions during synthesis . This makes it a strategic starting material for constructing more complex, functionalized heterocyclic systems where regiochemical control is critical.

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